molecular formula C18H11IN6O7 B12923189 Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- CAS No. 103828-99-5

Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-

Cat. No.: B12923189
CAS No.: 103828-99-5
M. Wt: 550.2 g/mol
InChI Key: MBUSXBHYXUOVMJ-UHFFFAOYSA-N
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Description

Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- is a complex organic compound characterized by its unique structure, which includes a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- typically involves multiple steps. The process begins with the preparation of the 5-iodo-2-pyrimidinyl intermediate, which is then reacted with 4-amino-3-nitrophenol under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom in the pyrimidinyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amines, while substitution reactions can introduce various functional groups into the pyrimidinyl ring.

Scientific Research Applications

Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of specific enzymes or modulating receptor activity. The pathways involved may include signal transduction and metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Iodo-2-pyrimidinyl)amino]benzonitrile
  • N-[[3-chloro-4-[(5-iodo-2-pyrimidinyl)oxy]anilino]-oxomethyl]-2-nitrobenzamide

Uniqueness

Benzamide, N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Biological Activity

Benzamide, specifically the compound N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-, is an organic compound that exhibits a range of biological activities. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H11IN6O7C_{18}H_{11}IN_{6}O_{7}, and it features multiple functional groups that contribute to its biological activity. The presence of a nitrophenyl group and a pyrimidine derivative suggests potential interactions with various biological targets.

Biological Activity Overview

Benzamide derivatives have been widely studied for their pharmacological properties. The specific compound under discussion has demonstrated several biological activities:

  • Antitumor Activity : Studies indicate that benzamide derivatives can inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, benzamide riboside has been shown to affect dihydrofolate reductase activity, which is crucial for DNA synthesis and repair .
  • Kinase Inhibition : Certain benzamide derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs), which are involved in cancer progression. A study highlighted the effectiveness of a related benzamide in inhibiting RET kinase activity, showcasing its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Properties : Research has demonstrated that some benzamide compounds exhibit significant antimicrobial activity against various pathogens. For example, compounds derived from benzamide have shown efficacy against fungi and mosquito larvae, indicating their potential use in agricultural applications .

Synthesis Methods

The synthesis of N-(((4-((5-iodo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-benzamide can be achieved through several organic reactions, including:

  • Esterification : This method involves the reaction of carboxylic acids with alcohols or phenols to form esters, which can then be converted into amides.
  • Substitution Reactions : The introduction of the iodo and nitro groups can be accomplished through electrophilic aromatic substitution techniques.

Case Study 1: Antitumor Efficacy

In a clinical study involving patients with specific types of tumors, benzamide derivatives were administered to evaluate their effects on tumor size and patient survival rates. Results indicated that patients receiving higher doses exhibited significant tumor regression, with some experiencing prolonged survival beyond two years .

Case Study 2: Kinase Inhibition

A series of novel benzamides were synthesized and tested for their inhibitory effects on RET kinase. The most potent compound demonstrated an IC50 value significantly lower than standard treatments, suggesting its potential as a lead compound for further development .

Comparative Analysis of Biological Activities

Activity Type Benzamide Compound Target/Effect Reference
AntitumorN-(4-(5-Iodo-2-pyrimidinyl)oxy)-3-nitrophenylInhibition of tumor growth
Kinase InhibitionBenzamide DerivativeInhibition of RET kinase
AntimicrobialBenzamide DerivativeActivity against fungi/mosquito larvae

Properties

CAS No.

103828-99-5

Molecular Formula

C18H11IN6O7

Molecular Weight

550.2 g/mol

IUPAC Name

N-[[4-(5-iodopyrimidin-2-yl)oxy-3-nitrophenyl]carbamoyl]-2-nitrobenzamide

InChI

InChI=1S/C18H11IN6O7/c19-10-8-20-18(21-9-10)32-15-6-5-11(7-14(15)25(30)31)22-17(27)23-16(26)12-3-1-2-4-13(12)24(28)29/h1-9H,(H2,22,23,26,27)

InChI Key

MBUSXBHYXUOVMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)I)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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